![molecular formula C9H13N3O4S B1589650 N-(3-Aminopropyl)-2-nitrobenzenesulfonamide CAS No. 240423-09-0](/img/structure/B1589650.png)
N-(3-Aminopropyl)-2-nitrobenzenesulfonamide
Overview
Description
N-(3-Aminopropyl)-2-nitrobenzenesulfonamide, commonly referred to as APS, is a synthetic, water-soluble compound with a variety of uses in scientific research. It is a nitrobenzenesulfonamide derivative that is synthesized from 3-aminopropyl-2-nitrobenzenesulfonyl chloride, and is used in a number of biochemical processes, including protein and DNA synthesis, as well as in the synthesis of other compounds. APS is a versatile compound with many applications, including protein and DNA synthesis, as well as in the synthesis of other compounds.
Scientific Research Applications
Versatile Means for Preparation of Secondary Amines
- Nitrobenzenesulfonamides like N-(3-Aminopropyl)-2-nitrobenzenesulfonamide are used for the preparation of secondary amines. These compounds undergo smooth alkylation by the Mitsunobu reaction or conventional methods, yielding N-alkylated sulfonamides in near quantitative yields. They can be deprotected readily via Meisenheimer complexes, giving secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).
Synthesis of Novel Hypoxic Cell Selective Cytotoxic Agents
- Basic nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups have been synthesized and evaluated as novel hypoxic cell selective cytotoxic agents. These compounds have shown preferential toxicity to hypoxic EMT6 mammary carcinoma cells in vitro, indicating potential for therapeutic applications (Saari et al., 1991).
Novel Route to Amadori Rearrangement Products
- Amino-acid derived nitrobenzenesulfonamides are condensed under Mitsunobu conditions with glucose derivatives, yielding fully protected glucosylamines. These compounds, upon total deprotection, rearrange to provide corresponding Amadori products (Turner et al., 1999).
Creation of Amino Acid Carbohydrate Hybrids
- Amino acid derived nitrobenzenesulfonamides are condensed with various saccharide and nucleoside derivatives to produce fully protected hybrids. These compounds can be incorporated into peptide sequences, showing potential in the field of bioconjugate chemistry (Turner et al., 2001).
Application in Bacterial Biofilm Inhibition and Cytotoxicity
- Nitrobenzenesulfonamides synthesized from 1,4-benzodioxane-6-amine have been evaluated for their inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis. Certain derivatives displayed suitable inhibitory action and docile cytotoxicity, indicating potential in antibacterial applications (Abbasi et al., 2020).
Mechanism of Action
Target of Action
The primary target of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide is the Histone acetyltransferase KAT2B in humans . This enzyme plays a crucial role in the regulation of gene expression by modulating the acetylation status of histones .
Mode of Action
N-(3-Aminopropyl)-2-nitrobenzenesulfonamide: interacts with its target, Histone acetyltransferase KAT2B, to modulate its activity .
Biochemical Pathways
The interaction of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide with Histone acetyltransferase KAT2B potentially affects the acetylation status of histones, thereby influencing the chromatin structure and gene expression .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining its concentration at the site of action and thereby its effectiveness .
Result of Action
The molecular and cellular effects of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide ’s action are likely to be related to changes in gene expression due to its interaction with Histone acetyltransferase KAT2B .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
properties
IUPAC Name |
N-(3-aminopropyl)-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c10-6-3-7-11-17(15,16)9-5-2-1-4-8(9)12(13)14/h1-2,4-5,11H,3,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMDBLLVFCKLRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448930 | |
Record name | N-(3-Aminopropyl)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminopropyl)-2-nitrobenzenesulfonamide | |
CAS RN |
240423-09-0 | |
Record name | N-(3-Aminopropyl)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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